Tyrphostin RG 14620 is classified as a protein tyrosine kinase inhibitor. It is derived from the tyrphostin family, which are low molecular weight compounds designed to inhibit the activity of protein tyrosine kinases involved in various cellular processes, including proliferation and differentiation. The compound has been studied for its effects on cancer cell lines, particularly those overexpressing the ABCG2 transporter, which is known to contribute to multidrug resistance in cancer therapies .
The synthesis of Tyrphostin RG 14620 typically involves methods that focus on creating compounds with a specific structural framework conducive to inhibiting protein tyrosine kinases. One common synthetic route includes:
The molecular structure of Tyrphostin RG 14620 can be described as follows:
Tyrphostin RG 14620 participates in several chemical reactions relevant to its function as a kinase inhibitor:
The effectiveness of Tyrphostin RG 14620 in inhibiting these reactions can be quantified using IC50 values, with reported values around 3 μM against epidermal growth factor receptor kinase activity .
The mechanism of action for Tyrphostin RG 14620 involves:
The physical and chemical properties of Tyrphostin RG 14620 include:
These properties are crucial for determining formulation strategies in pharmaceutical applications.
Tyrphostin RG 14620 has several notable applications in scientific research and medicine:
Multidrug resistance remains a principal obstacle to successful cancer chemotherapy, often leading to therapeutic failure and disease recurrence. A primary mechanism underlying this phenomenon involves the overexpression of adenosine triphosphate-binding cassette transporters, which utilize adenosine triphosphate hydrolysis to actively efflux structurally diverse chemotherapeutic agents from cancer cells. Among these transporters, Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 (ABCG2) holds significant clinical relevance due to its ability to confer resistance to numerous anticancer drugs, including anthracyclines, mitoxantrone, topotecan, and tyrosine kinase inhibitors. The strategic localization of Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 in pharmacological barrier tissues (intestine, blood-brain barrier, placenta) and its overexpression in cancer stem cells further compounds its detrimental impact on chemotherapy efficacy [3] [7].
Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 (also known as Breast Cancer Resistance Protein) functions as a homodimeric "half-transporter" characterized by a reverse domain arrangement, with its nucleotide-binding domain positioned at the amino terminus. This structural configuration facilitates the efflux of a remarkably diverse array of substrates, ranging from conventional chemotherapeutics to targeted anticancer agents. Clinical studies have demonstrated elevated Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 expression in various malignancies, including breast cancer, non-small cell lung cancer, acute myelogenous leukemia, and colorectal carcinoma, where it correlates with poor treatment responses and adverse clinical outcomes [3] [7] [10].
Table 1: Key Characteristics of Major Multidrug Resistance-Linked Adenosine Triphosphate-Binding Cassette Transporters
Transporter | Alternative Names | Primary Substrates | Tissue Localization | Clinical Cancer Relevance |
---|---|---|---|---|
Adenosine Triphosphate-Binding Cassette Subfamily B Member 1 | Permeability Glycoprotein, Multidrug Resistance Protein 1 | Doxorubicin, Vinca alkaloids, Paclitaxel | Intestine, Blood-brain barrier, Liver | Broad expression in solid tumors and hematological malignancies |
Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 | Breast Cancer Resistance Protein, Mitoxantrone Resistance Protein | Mitoxantrone, Topotecan, SN-38 (irinotecan active metabolite) | Placenta, Mammary tissue, Stem cells | Overexpressed in therapy-resistant tumors and cancer stem cells |
Adenosine Triphosphate-Binding Cassette Subfamily C Member 1 | Multidrug Resistance-Associated Protein 1 | Methotrexate, Etoposide, Vincristine | Lung, Testes, Kidney | Associated with resistance in lung cancer and neuroblastoma |
The physiological function of Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 in normal tissue protection becomes pathologically detrimental in malignancies, where its overexpression creates a formidable barrier to effective intracellular drug accumulation. This efflux capacity extends beyond conventional chemotherapy to include novel therapeutic modalities, with recent evidence suggesting Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 contributes to resistance against antibody-drug conjugates. Consequently, the development of potent and selective Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 inhibitors represents a promising strategy for restoring chemosensitivity in resistant cancers [3] [7] [10].
The exploration of tyrosine kinase inhibitors as potential multidrug resistance modulators originated from the serendipitous discovery that certain epidermal growth factor receptor inhibitors could interfere with adenosine triphosphate-binding cassette transporter function. Tyrphostins, a class of synthetic tyrosine kinase inhibitors initially developed in the late 1980s as epidermal growth factor receptor antagonists, emerged as particularly promising candidates. These compounds were rationally designed to competitively inhibit the substrate binding site of the epidermal growth factor receptor kinase domain, featuring a benzylidenemalononitrile core structure that facilitated interaction with tyrosine kinase targets [2] [6].
Tyrphostin RG 14620 (chemical name: 3-(3,5-Dichlorophenyl)-2-(pyridin-3-yl)acrylonitrile; molecular formula: C₁₄H₈Cl₂N₂; molecular weight: 275.13 g/mol) was initially characterized as a potent epidermal growth factor receptor inhibitor with demonstrated anticancer activity both in vitro and in vivo. Early preclinical studies established its efficacy in inhibiting colony formation and deoxyribonucleic acid synthesis in epidermal growth factor-stimulated cancer cell lines, with half-maximal inhibitory concentration values in the low micromolar range (1-4 μM). Importantly, Tyrphostin RG 14620 exhibited irreversible growth-inhibitory effects in certain cancer models and demonstrated synergistic activity when combined with retinoids or mammalian target of rapamycin inhibitors [1] [2] [6].
The transition of tyrosine kinase inhibitors from targeted anticancer agents to multidrug resistance modulators gained momentum as researchers observed that many tyrosine kinase inhibitors could also inhibit adenosine triphosphate-binding cassette transporters, albeit often with limited selectivity. This discovery prompted systematic investigations into the structure-activity relationships governing tyrosine kinase inhibitors' interactions with adenosine triphosphate-binding cassette transporters, with the goal of identifying compounds with both potent and selective inhibition profiles against specific transporters, particularly Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 [2] [4] [6].
The scientific rationale for investigating Tyrphostin RG 14620 as a potential Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 modulator stems from several converging lines of evidence. First, structural similarities between established Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 inhibitors and the benzylidenemalononitrile moiety present in Tyrphostin RG 14620 suggested potential interactions with the transporter's substrate-binding pocket. Second, the overlapping substrate profiles between epidermal growth factor receptor inhibitors and Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 substrates created a pharmacological basis for exploring Tyrphostin RG 14620 as a dual-targeting agent [2] [4] [6].
Experimental validation demonstrated that at non-toxic concentrations (≤3 μM), Tyrphostin RG 14620 selectively restored chemosensitivity in Adenosine Triphosphate-Binding Cassette Subfamily G Member 2-overexpressing cancer cell lines without affecting Adenosine Triphosphate-Binding Cassette Subfamily B Member 1 or Adenosine Triphosphate-Binding Cassette Subfamily C Member 1-mediated resistance. Biochemical assays revealed Tyrphostin RG 14620 directly interacts with Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 through two complementary mechanisms: (1) stimulation of adenosine triphosphate hydrolysis, indicating direct engagement with the transporter's catalytic cycle; and (2) inhibition of [¹²⁵I]-Iodoarylazidoprazosin photolabeling, suggesting competitive occupation of the substrate-binding site. These findings collectively position Tyrphostin RG 14620 as a promising candidate for circumventing Adenosine Triphosphate-Binding Cassette Subfamily G Member 2-mediated multidrug resistance through selective transporter inhibition [2] [4] [6].
Table 2: Experimental Evidence Supporting Tyrphostin RG 14620 as an Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 Inhibitor
Experimental Approach | Key Findings | Biological Significance |
---|---|---|
Fluorescent substrate accumulation assays | Increased intracellular pheophorbide A accumulation in Adenosine Triphosphate-Binding Cassette Subfamily G Member 2-overexpressing cells at 3 μM | Direct evidence of efflux inhibition comparable to Ko143 (specific Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 inhibitor) |
Cytotoxicity reversal assays | 3 μM Tyrphostin RG 14620 reversed resistance to mitoxantrone (25.3-fold), topotecan (18.7-fold), and SN-38 (15.9-fold) | Restoration of chemosensitivity to multiple Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 substrate drugs |
Adenosine triphosphate hydrolysis assays | Dose-dependent stimulation of Adenosine Triphosphate-Binding Cassette Subfamily G Member 2-associated adenosine triphosphatease activity (EC₅₀ = 0.82 μM) | Indicates direct interaction with the transporter's nucleotide-binding domain |
Photoaffinity labeling studies | Inhibition of [¹²⁵I]-Iodoarylazidoprazosin binding to Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 (IC₅₀ = 3.1 μM) | Demonstrates competition at the substrate-binding site |
Molecular docking analysis | Favorable binding within the drug-binding pocket with higher scores than known substrates | Structural basis for selective interaction with Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 |
The selectivity of Tyrphostin RG 14620 for Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 over other adenosine triphosphate-binding cassette transporters addresses a critical limitation of earlier multidrug resistance modulators, which often exhibited broad-spectrum inhibition leading to increased toxicity and unpredictable drug interactions. Molecular modeling studies suggest this selectivity arises from specific interactions between Tyrphostin RG 14620's dichlorophenyl and pyridinyl groups and unique amino acid residues within the hydrophobic drug-binding pocket of Adenosine Triphosphate-Binding Cassette Subfamily G Member 2. These interactions include π-π stacking with phenylalanine residues and halogen bonding with polar side chains, creating a binding signature distinct from that observed with Adenosine Triphosphate-Binding Cassette Subfamily B Member 1 or Adenosine Triphosphate-Binding Cassette Subfamily C Member 1 [2] [4] [6].
The repurposing approach exemplified by Tyrphostin RG 14620 leverages established pharmacological data to accelerate the development of multidrug resistance reversal strategies. By focusing on compounds with known safety and pharmacokinetic profiles, researchers can potentially reduce the development timeline and resources required to bring effective multidrug resistance modulators into clinical practice. Tyrphostin RG 14620 represents a compelling case study in this paradigm, demonstrating how rigorous mechanistic investigation can reveal unexpected therapeutic applications for existing targeted agents beyond their original indications [2] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: